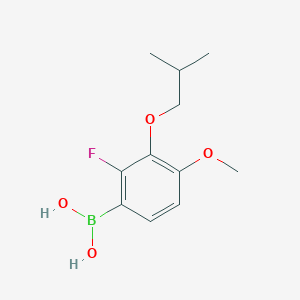

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid

説明

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 1793003-43-6 . It has a molecular weight of 242.06 and its IUPAC name is 2-fluoro-3-isobutoxy-4-methoxyphenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Chemical Reactions Analysis

Phenylboronic acids, such as 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .科学的研究の応用

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic compounds. The boronic acid acts as a coupling partner for various halides or triflates, facilitating the construction of biaryl motifs commonly found in pharmaceuticals and organic materials .

Drug Discovery: Inhibitors Synthesis

In the realm of drug discovery, this compound can be utilized to synthesize inhibitors targeting specific enzymes or receptors. For instance, it could be involved in the preparation of 17β-hydroxysteroid dehydrogenase type 2 inhibitors , which are significant in the treatment of diseases like osteoporosis and certain cancers .

Material Science: Boronic Ester Formation

The compound’s ability to form boronic esters is crucial in material science. These esters can be used to create polymers with unique properties, such as self-healing materials or polymers that can capture and release molecules in a controlled manner .

Catalysis: Ruthenium-Catalyzed Arylation

In catalysis, 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid can act as a substrate in ruthenium-catalyzed arylation reactions. These reactions are essential for introducing aryl groups into molecules, which can alter their chemical and physical properties for applications in organic electronics and photonics .

Antitumor Research: Microtubule Inhibitors

This boronic acid derivative can be a precursor in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which serve as microtubule inhibitors. These compounds have potential applications as antitumor agents, disrupting the microtubule dynamics necessary for cell division .

Chemical Biology: Petasis Reaction

In chemical biology, the compound can be used in the Petasis reaction, which is a multi-component reaction used to synthesize amines. This reaction is valuable for creating diverse libraries of compounds for biological screening and drug development .

Analytical Chemistry: Chemosensors

Boronic acids, including 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid , can be functionalized to create chemosensors. These sensors can detect various analytes, such as sugars or anions, which is useful in environmental monitoring and diagnostics .

Green Chemistry: Protodeboronation

Lastly, in green chemistry, this compound can undergo protodeboronation, a process that removes the boron moiety from boronic esters. This reaction is important for the sustainable synthesis of chemicals, as it allows for the recycling of the boron reagent .

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is not available, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura couplings. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides or triflates.

Biochemical Pathways

The suzuki-miyaura coupling in which it participates is a key step in the synthesis of many biologically active compounds .

Pharmacokinetics

Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid’s action depend on the specific context of its use. As a reactant in Suzuki-Miyaura couplings, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is typically performed under controlled laboratory conditions, and the reaction efficiency can be affected by factors such as temperature, pH, and the presence of a suitable catalyst.

特性

IUPAC Name |

[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTXHALYOKFYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)

![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)